molecular formula C5H6O B1582349 2-Penten-4-yn-1-ol CAS No. 5557-88-0

2-Penten-4-yn-1-ol

Cat. No.: B1582349
CAS No.: 5557-88-0
M. Wt: 82.1 g/mol
InChI Key: TWJDCTNDUKKEMU-UHFFFAOYSA-N
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Description

2-Penten-4-yn-1-ol is an organic compound with the molecular formula C5H6O. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Penten-4-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran under nitrogen atmosphere . The reaction is typically carried out at room temperature and involves the gradual addition of ethynylmagnesium bromide to the cinnamaldehyde solution, followed by stirring overnight.

Industrial Production Methods: the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate scaling of reagents and optimization of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Penten-4-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Penten-4-yn-1-ol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Penten-4-yn-1-ol involves its reactivity due to the presence of both alkene and alkyne groups. These functional groups allow the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Penten-4-yn-1-ol is unique due to the presence of both alkene and alkyne functional groups, which provide it with a wide range of reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

pent-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJDCTNDUKKEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031733
Record name Pent-2-en-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5557-88-0
Record name 2-Penten-4-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5557-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pent-2-en-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-2-en-4-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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